molecular formula C8H13BrO2 B1323572 Ethyl 5-bromo-5-hexenoate CAS No. 485320-24-9

Ethyl 5-bromo-5-hexenoate

Cat. No.: B1323572
CAS No.: 485320-24-9
M. Wt: 221.09 g/mol
InChI Key: TUFYYHHBZMEIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-5-hexenoate is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is a brominated ester that features a hexenoate backbone, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-5-hexenoate can be synthesized through the bromination of ethyl 5-hexenoate. The reaction typically involves the addition of bromine (Br2) to ethyl 5-hexenoate in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, including temperature, pressure, and reactant concentrations .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-5-hexenoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. In addition reactions, the double bond in the hexenoate backbone provides a site for electrophilic or nucleophilic attack, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-bromo-5-hexenoate is unique due to its specific bromine substitution, which imparts distinct reactivity patterns compared to its chloro and longer-chain analogs. This makes it particularly valuable in certain synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

ethyl 5-bromohex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFYYHHBZMEIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641093
Record name Ethyl 5-bromohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-24-9
Record name Ethyl 5-bromo-5-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.